N-(3-Imidazol-1-yl-propyl)-4-methoxy-2,5-dimethyl-benzenesulfonamide
Overview
Description
N-(3-Imidazol-1-yl-propyl)-4-methoxy-2,5-dimethyl-benzenesulfonamide is a complex organic compound that features both imidazole and benzenesulfonamide moieties The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the benzenesulfonamide group is known for its sulfonamide functional group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Imidazol-1-yl-propyl)-4-methoxy-2,5-dimethyl-benzenesulfonamide typically involves the reaction of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with 3-(1H-imidazol-1-yl)propylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems. Solvent recovery and recycling, as well as waste management, would be important considerations in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Imidazol-1-yl-propyl)-4-methoxy-2,5-dimethyl-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
Reduction: The sulfonamide group can be reduced to the corresponding amine under strong reducing conditions.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring would yield imidazole N-oxides, while reduction of the sulfonamide group would produce the corresponding amine.
Scientific Research Applications
N-(3-Imidazol-1-yl-propyl)-4-methoxy-2,5-dimethyl-benzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: The compound’s imidazole moiety is known for its biological activity, making it a potential candidate for the development of new drugs or bioactive molecules.
Medicine: Sulfonamide derivatives are well-known for their antibacterial properties, and this compound could be explored for similar applications.
Industry: It can be used in the development of new materials with specific electronic or optical properties, such as in the field of organic electronics or photonics.
Mechanism of Action
The mechanism of action of N-(3-Imidazol-1-yl-propyl)-4-methoxy-2,5-dimethyl-benzenesulfonamide would depend on its specific application. In a biological context, the imidazole ring can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. The sulfonamide group can also interact with biological targets, contributing to the compound’s overall activity. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(3-Imidazol-1-yl-propyl)-1,8-naphthalimide: This compound features a naphthalimide moiety instead of the benzenesulfonamide group and is known for its fluorescence properties.
4-Methoxy-2,5-dimethylbenzenesulfonamide: This compound lacks the imidazole moiety but retains the benzenesulfonamide structure.
3-(1H-Imidazol-1-yl)propylamine: This compound features the imidazole moiety but lacks the benzenesulfonamide group.
Uniqueness
N-(3-Imidazol-1-yl-propyl)-4-methoxy-2,5-dimethyl-benzenesulfonamide is unique due to the combination of the imidazole and benzenesulfonamide moieties in a single molecule. This combination can impart unique properties, such as enhanced biological activity or specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-methoxy-2,5-dimethylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-12-10-15(13(2)9-14(12)21-3)22(19,20)17-5-4-7-18-8-6-16-11-18/h6,8-11,17H,4-5,7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNMDMKJGDEHGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCCCN2C=CN=C2)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001321623 | |
Record name | N-(3-imidazol-1-ylpropyl)-4-methoxy-2,5-dimethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001321623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47203940 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
838867-51-9 | |
Record name | N-(3-imidazol-1-ylpropyl)-4-methoxy-2,5-dimethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001321623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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